1,2-Dichloro-3,3,3-trifluoropropene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

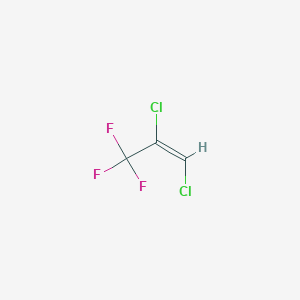

1,2-Dichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3HCl2F3. It is a colorless liquid with a molecular weight of 164.94 g/mol . This compound is used in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3,3,3-trifluoropropene can be synthesized through several methods. One common method involves the fluorination of 1,1,1,2,3-pentachloropropane . Another method includes the reaction of ethylene with carbon tetrachloride, followed by chlorination and fluorination . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced through gas-phase oxychlorination reactions. This method involves subjecting a chlorine-containing compound to a gas-phase reaction under specific conditions, which allows for the recycling of by-products and enhances production efficiency .

化学反应分析

Types of Reactions

1,2-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with hydroxide ions can produce 3,3,3-trifluoropropene derivatives .

科学研究应用

1,2-Dichloro-3,3,3-trifluoropropene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.

Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals.

作用机制

The mechanism of action of 1,2-Dichloro-3,3,3-trifluoropropene involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact pathways and molecular targets are still under investigation .

相似化合物的比较

Similar Compounds

2-Chloro-3,3,3-trifluoropropene: This compound is similar in structure but has one less chlorine atom.

3,3,3-Trifluoropropene: This compound lacks the chlorine atoms present in 1,2-Dichloro-3,3,3-trifluoropropene.

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. These properties make it valuable in various industrial and research applications .

生物活性

1,2-Dichloro-3,3,3-trifluoropropene (HCFO-1223xd) is a fluorinated compound primarily used as a cleaning agent and refrigerant due to its low global warming potential. This article explores its biological activity, focusing on its environmental impact, toxicological effects, and degradation pathways.

This compound has the molecular formula C3HCl2F3 and is classified as a hydrofluoroolefin (HFO). Its structure features two chlorine atoms and three fluorine atoms attached to a propene backbone. This configuration contributes to its unique properties, making it an attractive alternative to traditional refrigerants and solvents.

Environmental Impact

Global Warming Potential (GWP)

HCFO-1223xd has a significantly lower GWP compared to hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). According to recent studies, it has been identified as a viable replacement for substances with higher GWPs in various applications such as cleaning and refrigeration .

Degradation in the Environment

Research indicates that this compound can undergo degradation through photolytic reactions in the atmosphere. Studies have shown that specialized bacteria like Pseudomonas sp. strain 273 are capable of degrading fluorinated alkanes, suggesting potential bioremediation pathways for HCFO-1223xd in contaminated environments .

Toxicological Effects

Acute Toxicity

The acute toxicity of this compound has been evaluated in various animal models. The Environmental Protection Agency (EPA) has noted that while high doses can lead to reversible effects in rodents, these findings are not necessarily relevant to human health. The observed effects include respiratory irritation and central nervous system depression at elevated exposure levels .

Chronic Toxicity and Carcinogenic Potential

Long-term exposure studies have not established a clear link between HCFO-1223xd and carcinogenic effects in humans. Regulatory reviews have concluded that the compound does not exhibit significant chronic health effects or carcinogenic potential based on current evidence .

Case Studies

-

Industrial Use and Safety Evaluations

A study conducted on the use of HCFO-1223xd in industrial cleaning highlighted its effectiveness as a solvent for precision components without significant health risks when used under controlled conditions. The study emphasized the importance of proper ventilation and personal protective equipment to mitigate any potential exposure risks . -

Bacterial Degradation Studies

In laboratory settings, Pseudomonas sp. strain 273 was shown to effectively degrade HCFO-1223xd under aerobic conditions. This finding suggests that microbial bioremediation could be a feasible approach for mitigating environmental contamination from this compound .

Research Findings Summary Table

属性

IUPAC Name |

(E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJVPTRJNNIK-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\C(F)(F)F)/Cl)\Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。